Ethyl 2-bromo-2-(pyridin-3-yl)propanoate
Description
Ethyl 2-bromo-2-(pyridin-3-yl)propanoate is a brominated ester compound featuring a pyridine ring at the 2-position of the propanoate backbone. Its molecular structure combines a reactive bromine atom with the aromatic pyridin-3-yl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-bromo-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8/h4-7H,3H2,1-2H3 |
InChI Key |
SLHQYTBBVDTLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CN=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 2-Bromo-2-(pyridin-3-yl)propanoate and Analogous Compounds
Key Observations:
- Substituent Influence on Reactivity: The bromine in this compound enhances its reactivity in substitution reactions compared to non-halogenated esters like ethyl hexanoate. However, it is less electrophilic than fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) due to fluorine’s higher electronegativity .
- Aromatic vs. This property is critical in drug design, where aromatic interactions improve binding affinity .
Physical and Chemical Properties
- Volatility and Polarity: Simpler esters (e.g., ethyl propanoate) exhibit higher volatility due to lower molecular weights and lack of polar substituents, making them prevalent in flavor applications . In contrast, the bromine and pyridine in this compound increase its molecular weight and polarity, reducing volatility and enhancing solubility in polar solvents.
- Thermal Stability: The pyridine ring contributes to thermal stability, whereas fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) may exhibit lower stability due to the lability of C-F bonds under harsh conditions .
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